6-Methylcyclohex-2-en-1-one
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Overview
Description
6-Methylcyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O. It is a derivative of cyclohexenone, characterized by a methyl group attached to the sixth carbon of the cyclohexene ring. This compound is a colorless to light yellow liquid and is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 6-Methylcyclohex-2-en-1-one involves the ozonolysis of (2R,5R)-(+)-trans-dihydrocarvone. The procedure includes the following steps :
Ozonolysis: (2R,5R)-(+)-trans-dihydrocarvone is dissolved in methanol and cooled to -30°C. Ozone is passed through the solution until the starting material is consumed.
Reduction: The reaction mixture is treated with copper(II) acetate monohydrate and ferrous sulfate heptahydrate, followed by extraction with diethyl ether.
Purification: The organic layers are washed, dried, and purified by column chromatography to yield this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic oxidation of cyclohexene derivatives. This method involves the use of hydrogen peroxide and vanadium catalysts to facilitate the oxidation process .
Chemical Reactions Analysis
Types of Reactions
6-Methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Organocopper reagents and Grignard reagents are commonly employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexenones and cyclohexanones.
Scientific Research Applications
6-Methylcyclohex-2-en-1-one has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylcyclohex-2-en-1-one involves its reactivity as an enone. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more electrophilic .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: Lacks the methyl group at the sixth carbon.
3-Methylcyclohex-2-en-1-one: Has a methyl group at the third carbon instead of the sixth.
6,6-Dimethylcyclohex-2-en-1-one: Contains two methyl groups at the sixth carbon .
Uniqueness
6-Methylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methyl group at the sixth carbon affects its chemical behavior, making it distinct from other cyclohexenone derivatives .
Properties
IUPAC Name |
6-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h3,5-6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNOHBBOFIFCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-21-5 |
Source
|
Record name | 6-methylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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